5-Butoxypyridin-2-amine 5-Butoxypyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17756813
InChI: InChI=1S/C9H14N2O/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

5-Butoxypyridin-2-amine

CAS No.:

Cat. No.: VC17756813

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

5-Butoxypyridin-2-amine -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 5-butoxypyridin-2-amine
Standard InChI InChI=1S/C9H14N2O/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11)
Standard InChI Key MZFPEJRTZXTIEQ-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CN=C(C=C1)N

Introduction

Chemical Identity and Structural Analysis

5-Butoxypyridin-2-amine (C₉H₁₄N₂O) belongs to the class of aminopyridines, characterized by a six-membered aromatic ring with nitrogen at the 1-position. The butoxy group (-OCH₂CH₂CH₂CH₃) at the 5-position introduces steric and electronic effects that influence reactivity and physicochemical properties. Key structural features include:

  • Molecular formula: C₉H₁₄N₂O

  • Molecular weight: 166.22 g/mol

  • IUPAC name: 5-(butoxy)pyridin-2-amine

The amino group at the 2-position enhances nucleophilicity, making the compound a potential intermediate in pharmaceutical and agrochemical synthesis .

Synthetic Pathways and Reaction Mechanisms

Alkylation of Pyridine Derivatives

The synthesis of alkoxy-substituted pyridines often begins with pyridine 1-oxide intermediates. For example, the patent US5332824A details the reaction of 3-methyl-pyridine 1-oxide with trialkylamines and electrophilic agents to form ammonium salts, which are subsequently treated with hydrogen bromide to yield 2-amino-5-methylpyridine . Adapting this methodology, 5-butoxypyridin-2-amine could be synthesized via:

  • Oxidation of pyridine: Formation of pyridine 1-oxide.

  • Alkylation: Reaction with butanol derivatives (e.g., butyl chloride) in the presence of a base to introduce the butoxy group.

  • Amination: Substitution at the 2-position using ammonia or alkylamines under catalytic conditions.

A critical challenge lies in regioselectivity, as competing reactions at the 3- or 4-positions may occur. The use of directing groups, such as nitro or sulfonic acid, could improve positional specificity .

Intermediate Isolation and Purification

In analogous syntheses, intermediates like trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride are isolated via solvent extraction and rotary evaporation . For 5-butoxypyridin-2-amine, similar purification steps—such as pH adjustment, ethyl acetate extraction, and sodium sulfate drying—would likely be employed to isolate the final product.

Physicochemical Properties

While experimental data for 5-butoxypyridin-2-amine are scarce, properties can be extrapolated from structurally related compounds:

PropertyEstimated Value (5-Butoxypyridin-2-amine)Comparative Data (4-Bromo-5-methylpyridin-2-amine)
Density (g/cm³)1.1–1.31.6±0.1
Boiling Point (°C)280–300283.1±35.0
Flash Point (°C)120–140125.0±25.9
SolubilityModerate in polar aprotic solventsLimited data

The butoxy group’s hydrophobicity likely reduces aqueous solubility compared to methyl or bromo analogs, necessitating organic solvents for handling .

Challenges and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds achieve yields of 77–95% . Scaling up 5-butoxypyridin-2-amine synthesis requires optimizing alkylation and amination steps.

  • Isomeric Purity: Ensuring regioselectivity at the 5-position is critical, as seen in the isolation of 2-amino-5-methylpyridine with 1% isomeric impurity .

  • Toxicological Profiling: No data exist on the compound’s safety; studies on acute toxicity and environmental impact are needed.

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